molecular formula C8H8BrN3O B13122798 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

Cat. No.: B13122798
M. Wt: 242.07 g/mol
InChI Key: UCZWLJBDAQVMSO-UHFFFAOYSA-N
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Description

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by the presence of a bromine atom at the third position and an ethoxy group at the eighth position of the imidazo[1,2-a]pyrazine ring

Preparation Methods

The synthesis of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Bromination: Introduction of the bromine atom at the third position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a pharmaceutical intermediate and for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine can be compared with other imidazo[1,2-a]pyrazine derivatives, such as:

    3-Bromo-8-methoxyimidazo[1,2-a]pyrazine: Similar in structure but with a methoxy group instead of an ethoxy group.

    8-Ethoxyimidazo[1,2-a]pyrazine: Lacks the bromine atom at the third position.

    3-Chloro-8-ethoxyimidazo[1,2-a]pyrazine: Contains a chlorine atom instead of bromine.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-8-ethoxyimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H8BrN3O/c1-2-13-8-7-11-5-6(9)12(7)4-3-10-8/h3-5H,2H2,1H3

InChI Key

UCZWLJBDAQVMSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CN2C1=NC=C2Br

Origin of Product

United States

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